Niguldipine hydrochloride
Overview
Description
Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine .
Molecular Structure Analysis
The molecular formula of Niguldipine hydrochloride is C36H40ClN3O6 . It has a molecular weight of 646.18 . The InChI Key is MHOSUIMBPQVOEU-WAQYZQTGSA-N . The SMILES string representation is Cl.[H][C@]1(C2=CC(=CC=C2)N(=O)=O)C(C(=O)OC)=C©NC©=C1C(=O)OCCCN1CCC(CC1)(C1=CC=CC=C1)C1=CC=CC=C1 .Physical And Chemical Properties Analysis
Niguldipine hydrochloride is soluble in methanol . It has an optical activity of [α]23/D -12.5°, c = 0.14 in methanol . The color of Niguldipine hydrochloride is pale yellow . It should be stored at a temperature of -20°C .Scientific Research Applications
1. Interaction with Antiepileptic Drugs
Niguldipine has been studied for its interaction with conventional antiepileptic drugs in amygdala-kindled rats. It was observed that niguldipine, at certain doses, exhibited significant anticonvulsant effects. However, when combined with carbamazepine or phenobarbital, it resulted in a proconvulsive action, suggesting caution in its use as an adjuvant antiepileptic or for cardiovascular reasons in patients with complex partial seizures (Borowicz, Kleinrok, & Czuczwar, 2002).
2. Genetic Response Variability
A study focusing on the genetic basis of individual differences in response to small-molecule drugs, including niguldipine, revealed that a deficiency in leucine biosynthesis, caused by a deletion of LEU2, underlies sensitivity to niguldipine. This provides insight into the genetic factors influencing drug response and can be a step towards understanding individual variability in drug action (Perlstein et al., 2007).
3. Potential Role in Multidrug Resistance
Research on multidrug resistance has indicated that niguldipine, among other dihydropyridine derivatives, can influence the accumulation of certain drugs in multidrug-resistant cells. This suggests its potential role in overcoming drug resistance mechanisms, particularly in cancer therapy (Hofmann et al., 2005).
4. Silicon-Containing Derivatives
A study synthesized silicon-containing 1,4-dihydropyridine derivatives, including sila-niguldipine, to explore their pharmacological properties. These derivatives exhibit similar profiles to their carbon analogues, indicating their potential in calcium channel antagonism and α1 adrenoceptor antagonism (Heinrich et al., 2004).
properties
IUPAC Name |
5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOSUIMBPQVOEU-WAQYZQTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274007 | |
Record name | (S)-Niguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Niguldipine hydrochloride | |
CAS RN |
113145-69-0 | |
Record name | Niguldipine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Niguldipine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIGULDIPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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